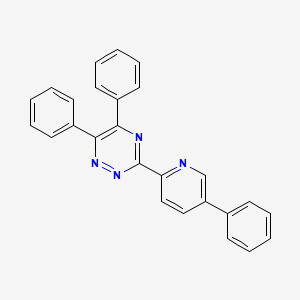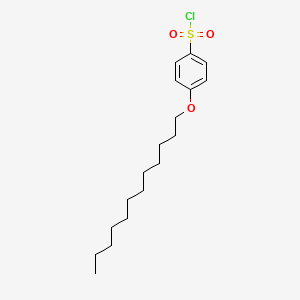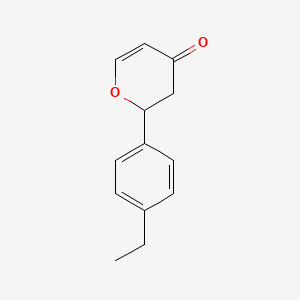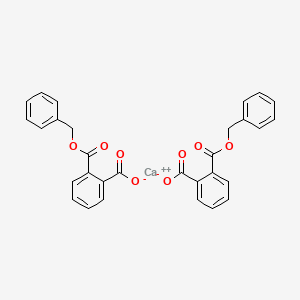
Calcium-Benzyl-Phthalat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium-Benzyl-Phthalat is a compound that belongs to the family of phthalates, which are esters of phthalic acid. Phthalates are primarily used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity . This compound, in particular, is known for its unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcium-Benzyl-Phthalat typically involves the reaction of phthalic anhydride with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an esterification process, forming the ester bond between the phthalic acid and benzyl alcohol . The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where phthalic anhydride and benzyl alcohol are mixed with a catalyst. The reaction mixture is then heated to the required temperature, and the product is purified through distillation or other separation techniques to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Calcium-Benzyl-Phthalat undergoes various chemical reactions, including:
Substitution: The benzyl group can also undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various reagents depending on the desired substitution, such as halogens or nitrating agents.
Major Products Formed
Hydrolysis: Phthalic acid and benzyl alcohol.
Oxidation: Benzaldehyde or benzoic acid.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Calcium-Benzyl-Phthalat has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Calcium-Benzyl-Phthalat involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it can interfere with hormone synthesis, transport, and metabolism. It binds to nuclear receptors in different tissues, affecting gene expression and cellular functions . Additionally, it can disrupt calcium signaling pathways, leading to altered cellular processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl Phthalate: Another phthalate ester used as a plasticizer with similar properties but different molecular structure.
Dibutyl Phthalate: A phthalate ester with a butyl group instead of a benzyl group, used in similar applications.
Bis(2-ethylhexyl) Phthalate: A higher molecular weight phthalate used in more demanding applications due to its enhanced properties.
Uniqueness
Calcium-Benzyl-Phthalat is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its benzyl group provides unique reactivity and interaction with biological systems, making it a valuable compound for various applications .
Properties
Molecular Formula |
C30H22CaO8 |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
calcium;2-phenylmethoxycarbonylbenzoate |
InChI |
InChI=1S/2C15H12O4.Ca/c2*16-14(17)12-8-4-5-9-13(12)15(18)19-10-11-6-2-1-3-7-11;/h2*1-9H,10H2,(H,16,17);/q;;+2/p-2 |
InChI Key |
IJQRJDMNTRRHKB-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)[O-].C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


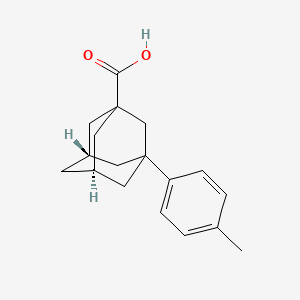
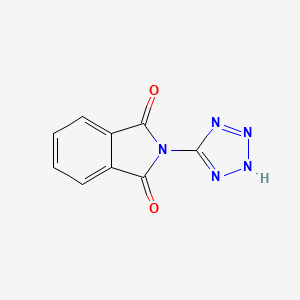

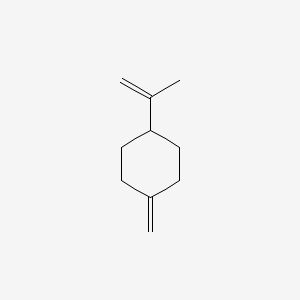
![2-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-5-chlorobenzoic acid](/img/structure/B13807996.png)
![3,9-Dihydroxy-6-oxo-1,7-dipentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid](/img/structure/B13807999.png)

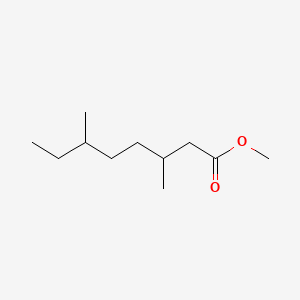
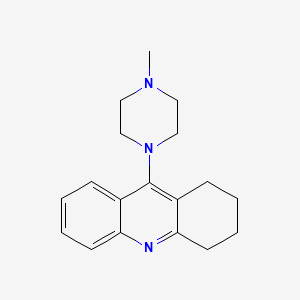
![4,6,7,8-Tetrabromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B13808030.png)

